N-Desmethylondansetron, also known as N-desmethylclozapine (NDMC), is a prominent metabolite of the antipsychotic drug clozapine. Clozapine is known for its unique efficacy in treating schizophrenia, but its metabolite NDMC has garnered interest due to its distinct pharmacological profile and potential contribution to clozapine's therapeutic effects. Understanding the mechanism of action and applications of NDMC is crucial for elucidating its role in therapy and exploring its use in various fields.
NDMC has been shown to interact with a variety of neurotransmitter receptors, which may underlie its diverse pharmacological effects. It preferentially binds to M1 muscarinic receptors, acting as a potent partial agonist, and potentiates N-methyl-D-aspartate (NMDA) receptor currents in hippocampal rat brain slices through M1 receptor activation1. This potentiation of NMDA receptor activity is significant as NMDA receptor hypofunction has been implicated in psychotic disorders, suggesting a role for NDMC in modulating glutamatergic neurotransmission.
Additionally, NDMC acts as a selective and efficacious δ-opioid receptor agonist, displaying full agonist activity in stimulating GTPγS binding and inhibiting cyclic AMP formation in cell lines expressing the δ-opioid receptor. This unique property of NDMC at the δ-opioid receptor may contribute to the clinical actions of clozapine2.
At dopamine D₂ and serotonin 5-HT₁A receptors, NDMC exhibits variable activity. It shows weak partial agonist actions at dopamine D₂ receptors and is a more efficacious partial agonist than clozapine at serotonin 5-HT₁A receptors3. These differential activities at dopamine and serotonin receptors may contribute to the overall effects of clozapine pharmacotherapy.
Contrary to its partial agonist activity at recombinant and rat native M1 receptors, NDMC acts as an antagonist at the human native M1 receptor, which could have implications for its effects in human cortical tissues4.
The pharmacological profile of NDMC suggests potential applications across various fields. In psychiatry, its modulation of muscarinic, glutamatergic, and opioid systems could offer new avenues for treating schizophrenia and other psychotic disorders. The potentiation of NMDA receptor currents and selective δ-opioid receptor agonism may provide insights into developing novel antipsychotic agents with fewer side effects than current treatments12.
In neurology, the interaction of NDMC with NMDA receptors could be relevant for conditions associated with NMDA receptor dysfunction, such as epilepsy and neurodegenerative diseases. The potentiation of NMDA responses by desmethylimipramine, a compound structurally related to NDMC, in a mouse cortical slice preparation, supports the potential role of NDMC in modulating NMDA receptor activity5.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9